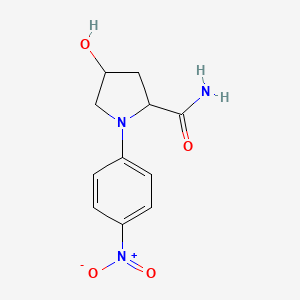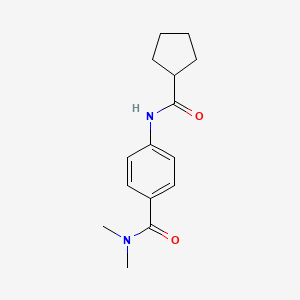
2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that contains a benzodioxole group, which gives it unique properties that make it useful in several scientific applications.
作用机制
The mechanism of action of 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline is not yet fully understood. However, it is believed to act by inhibiting the activity of various enzymes, as mentioned earlier. The benzodioxole group of the compound is thought to play a crucial role in its inhibitory activity by interacting with the active site of the enzymes.
Biochemical and Physiological Effects:
2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline has been found to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant activity, which helps in reducing oxidative stress in cells. Moreover, it has been found to exhibit anti-inflammatory activity, which makes it useful in the treatment of various inflammatory diseases. Additionally, it has been found to possess antitumor activity, which makes it a potential candidate for cancer treatment.
实验室实验的优点和局限性
The advantages of using 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline in lab experiments include its high yield and purity, its unique properties, and its potential applications in various scientific fields. However, the limitations of using this compound include its relatively high cost, the need for specialized equipment and expertise for its synthesis, and the lack of information about its toxicity and safety.
未来方向
Several future directions can be explored to further investigate the potential applications of 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline. These include:
1. Investigation of the compound's toxicity and safety profile in vivo and in vitro.
2. Exploration of the compound's potential applications in drug discovery and development.
3. Investigation of the compound's potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
4. Investigation of the compound's potential applications in agriculture, including as a pesticide or herbicide.
5. Development of new synthesis methods for the compound to reduce its cost and increase its accessibility.
Conclusion:
In conclusion, 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties and biological activities make it a potential candidate for drug discovery and development, as well as for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
合成方法
The synthesis of 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline involves the reaction of 4-methylquinoline with 1,3-benzodioxole-5-carboxylic acid in the presence of a catalyst such as trifluoroacetic acid. The reaction proceeds through a series of steps, including esterification and cyclization, to yield the final product. The yield of this synthesis method is relatively high, and the purity of the compound can be easily achieved through recrystallization.
科学研究应用
2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess several biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties. Moreover, it has been found to exhibit a significant inhibitory effect on the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-8-17(18-14-5-3-2-4-13(11)14)21-12-6-7-15-16(9-12)20-10-19-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWHABPJYUVXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)

![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)


![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)

![N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)